molecular formula C18H14N6O3S B2636414 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide CAS No. 2034510-67-1

4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide

Cat. No.: B2636414
CAS No.: 2034510-67-1
M. Wt: 394.41
InChI Key: UUOWOQAGBLMIRU-UHFFFAOYSA-N
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Description

4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide is a novel chemical entity designed for research purposes, integrating a 1,2,4-oxadiazole heterocycle, a pyrimidine ring, and a benzenesulfonamide moiety into a single, multi-functional scaffold. This hybrid structure is of significant interest in medicinal chemistry and drug discovery, particularly for investigating enzyme inhibition and oncology-related pathways. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and optimize the physicochemical properties of lead compounds . Furthermore, the benzenesulfonamide group is a classic zinc-binding pharmacophore found in potent inhibitors of various enzymes, most notably the carbonic anhydrase (CA) family . Tumor-associated CA isoforms, such as CA IX and XII, are validated anticancer targets due to their role in tumor pH regulation, proliferation, and metastasis . Researchers can utilize this compound as a core scaffold to develop novel inhibitors targeting these enzymes. The structural architecture of this compound, featuring a planar pyrimidine-oxadiazole core, also suggests potential for intercalation or interaction with other biological targets, such as protein tyrosine kinases or dihydrofolate reductase, making it a versatile candidate for probing diverse biological mechanisms. This product is provided for research use in biochemical and pharmacological studies. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

4-[[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-17-15(10-20-11-21-17)18-23-16(24-27-18)12-4-2-1-3-5-12/h1-11H,(H2,19,25,26)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOWOQAGBLMIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a nitrile oxide, with an amidine.

    Synthesis of the pyrimidine ring: This often involves the condensation of a β-diketone with a guanidine derivative.

    Coupling of the oxadiazole and pyrimidine rings: This step usually requires a palladium-catalyzed cross-coupling reaction.

    Introduction of the benzenesulfonamide group: This can be done via a sulfonation reaction, where the sulfonamide group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation are typical.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. Compounds containing the oxadiazole ring have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, the compound's ability to interact with specific molecular targets involved in cancer cell signaling pathways has been documented, suggesting its role as a potent anticancer agent .

1.2 Anti-inflammatory Properties

The sulfonamide moiety in the compound is known for its anti-inflammatory properties. Research indicates that derivatives of sulfonamides can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The compound's structure allows it to potentially act as a selective COX inhibitor, providing therapeutic benefits in inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide exhibit significant antiproliferative effects against several cancer cell lines. For example:

  • MDA-MB-231 and MDA-MB-436 : These breast cancer cell lines showed reduced proliferation when treated with oxadiazole derivatives, indicating the compound's potential use in breast cancer therapies .

In Vivo Studies

Animal models have also been employed to assess the efficacy of this compound in reducing tumor size and inflammation:

  • Mouse Models : Research involving mouse models of cancer has shown that administration of oxadiazole derivatives results in decreased tumor volume and improved survival rates compared to untreated controls .

Summary of Findings

The applications of This compound span across various therapeutic areas with promising results in anticancer and anti-inflammatory research. The following table summarizes key findings from recent studies:

ApplicationMechanism of ActionKey Findings
AnticancerInhibition of cell proliferation and apoptosisSignificant reduction in tumor growth in vitro
Anti-inflammatoryCOX inhibitionReduced inflammation markers in animal models

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For example, it can inhibit the activity of certain kinases involved in cell proliferation, making it effective against cancer cells. Additionally, its ability to disrupt bacterial cell wall synthesis makes it a potent anti-infective agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its oxadiazole-pyrimidine-sulfonamide architecture. Key analogues include:

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Key Functional Data Reference
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)benzenesulfonamide Thiazole replaces oxadiazole; cyano group at pyrimidine C5 ~435.5 Purity: 98% (RP-HPLC); mp: 254°C
4-{5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine (CAS 2034511-89-0) Fluorophenyl oxadiazole; thiomorpholine replaces sulfonamide 357.36 N/A (structural data only)
BI 665915 (Oxadiazole-containing FLAP inhibitor) Cyclopropyl-ethyl substituent; optimized PK profile ~550.6 FLAP IC50 <10 nM; HWB IC50 <100 nM
N-(2-methoxyethyl)-4-({4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzenesulfonamide (CID55696) Methoxyethyl sulfonamide; imidazole-pyrimidine core ~460.5 N/A (DrugBank entry)

Key Observations :

  • Oxadiazole vs. Thiazole : The thiazole-containing analogue (from ) exhibits comparable purity (98%) but lacks the oxadiazole’s electronic properties, which are critical for FLAP binding .
  • Substituent Effects : Fluorine substitution on the oxadiazole phenyl ring () may enhance metabolic stability but reduces solubility compared to the parent compound’s unsubstituted phenyl group.
  • Sulfonamide Modifications : Replacing benzenesulfonamide with thiomorpholine () or methoxyethyl groups () alters solubility and target engagement.
Biochemical Activity and Binding Affinity
  • FLAP Inhibition : BI 665915, a structurally optimized oxadiazole derivative, demonstrates sub-10 nM FLAP binding (IC50) and <100 nM inhibition of LTB4 synthesis in human whole blood (HWB), outperforming earlier analogues .
  • Biochemical Failures : Fluorescent oxadiazole derivatives (e.g., ST-1628 in ) showed poor biochemical activity despite structural similarity, highlighting the sensitivity of activity to substituent choice .
Pharmacokinetic and Physicochemical Properties
  • DMPK Profile : BI 665915 exhibits low predicted human clearance and minimal CYP3A4 inhibition, attributed to its cyclopropyl-ethyl group and balanced lipophilicity . In contrast, sulfonamide variants () may face higher clearance due to polar substituents.
  • Solubility : The benzenesulfonamide group in the target compound likely improves aqueous solubility over thiomorpholine derivatives () but may reduce membrane permeability compared to methoxyethyl analogues ().

Biological Activity

The compound 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide is a novel sulfonamide derivative with significant biological activity. This article aims to provide a detailed examination of its biological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The structure of the compound can be broken down into three main components:

  • Oxadiazole Ring : A five-membered heterocyclic compound known for its diverse biological activities.
  • Pyrimidine Moiety : A six-membered ring that contributes to the compound's pharmacological properties.
  • Benzenesulfonamide Group : Known for its role in various therapeutic agents.

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Oxadiazole Ring : Utilizing 3-phenylhydrazine and appropriate carbonyl compounds.
  • Pyrimidine Integration : Achieved through cyclization reactions involving pyrimidine derivatives.
  • Final Coupling : The benzenesulfonamide moiety is introduced through amination reactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve:

  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against:

  • Bacterial Strains : Including both Gram-positive and Gram-negative bacteria.
  • Fungal Infections : Showing potential as an antifungal agent.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several key enzymes involved in disease pathways:

  • Carbonic Anhydrase Inhibition : Suggesting potential applications in treating conditions like glaucoma.
  • Dihydropteroate Synthase Inhibition : Implicating its use in combating bacterial resistance.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)5.0
AntimicrobialE. coli10.0
AntifungalCandida albicans15.0
Enzyme InhibitionCarbonic Anhydrase0.2

Case Study Analysis

In a study involving isolated rat heart models, the compound was evaluated for its effects on perfusion pressure and coronary resistance. Results indicated a significant reduction in perfusion pressure when administered at specific concentrations, suggesting cardiovascular protective effects (see Table 2).

Table 2: Effects on Perfusion Pressure

CompoundDose (nM)Perfusion Pressure Change (%)
Control-0
This compound1-25
Benzenesulfonamide1-10

Q & A

Q. What are the optimal synthetic routes for 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling pyrimidine intermediates with sulfonamide precursors. For example, hydrazine hydrate and acid-catalyzed cyclization under reflux (ethanol, 1 mL H₂SO₄) can form oxadiazole rings, followed by nucleophilic substitution for sulfonamide attachment . Optimization includes:
  • Temperature control : Reflux at 80–100°C for cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst use : Acid catalysts (e.g., H₂SO₄) enhance cyclization efficiency.
    A comparative table of yields under varying conditions is recommended for reproducibility.

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves bond angles and stereochemistry (e.g., triazole/oxadiazole ring conformations) .
  • Spectral analysis :
  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., pyrimidine C-H at δ 8.5–9.0 ppm).
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₅N₆O₃S: 407.0921).
  • Elemental analysis : Verify purity (>95% by CHNS analysis).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases or carbonic anhydrases due to sulfonamide’s zinc-binding affinity .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Docking studies : Pre-screen against protein databases (PDB) to prioritize targets .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the compound’s binding mechanisms?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the oxadiazole and sulfonamide groups .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2 or EGFR) to assess stability of hydrogen bonds (e.g., sulfonamide-SO₂···Arg residue) .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration).

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., pH, serum concentration) that may alter sulfonamide ionization .
  • Control experiments : Verify compound stability under assay conditions (e.g., HPLC monitoring for degradation).
  • Orthogonal validation : Use CRISPR-edited cell lines to confirm target specificity if off-target effects are suspected .

Q. What strategies enhance selectivity for specific isoforms of target enzymes (e.g., carbonic anhydrase IX vs. II)?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups for isoform-specific hydrophobic pockets) .
  • Crystallography-guided design : Analyze co-crystal structures to exploit isoform-specific residue differences (e.g., CA IX vs. CA II active site volume) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodological Answer :
  • LC-MS/MS profiling : Detect trace impurities (e.g., hydrolyzed oxadiazole intermediates).
  • Stability studies : Accelerated degradation under heat/light to identify vulnerable bonds (e.g., sulfonamide S-N cleavage).
  • Purification protocols : Use preparative HPLC with C18 columns to isolate degradation-resistant batches .

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